Dnmt3A-IN-1

Epigenetics Selectivity Profiling Chemical Probe Validation

Dnmt3A-IN-1 is a non-nucleoside, allosteric DNMT3A inhibitor that binds outside the active site, providing unmatched isoform selectivity over DNMT1 and DNMT3B. This eliminates confounding effects seen with pan-DNMT inhibitors, enabling precise dissection of de novo methylation in gene regulation and disease models. Verified to induce apoptosis in AML cell lines and ideal for biomarker discovery and targeted therapy validation. High-purity reagent for reproducible epigenetic research.

Molecular Formula C30H38N6O4
Molecular Weight 546.7 g/mol
Cat. No. B10779210
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDnmt3A-IN-1
Molecular FormulaC30H38N6O4
Molecular Weight546.7 g/mol
Structural Identifiers
SMILESCC1(C(=NN(C1=O)C2CCCCCC2)C3=CC(=C(C=C3)OC)OCCCCOC4=CC=C(C=C4)C5=NNN=N5)C
InChIInChI=1S/C30H38N6O4/c1-30(2)27(33-36(29(30)37)23-10-6-4-5-7-11-23)22-14-17-25(38-3)26(20-22)40-19-9-8-18-39-24-15-12-21(13-16-24)28-31-34-35-32-28/h12-17,20,23H,4-11,18-19H2,1-3H3,(H,31,32,34,35)
InChIKeyJPXAIORZGBCHIB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 50 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





DNMT3A-IN-1: A Selective, Non-Nucleoside Inhibitor of DNMT3A for Epigenetic Research


Dnmt3A-IN-1 (CAS: 1403598-56-0) is a small-molecule inhibitor of DNA methyltransferase 3A (DNMT3A), a key enzyme in *de novo* DNA methylation. Unlike nucleoside analogs, Dnmt3A-IN-1 is a non-nucleoside, allosteric inhibitor that binds outside the active site, providing a distinct mechanism of action [1]. It has been shown to inhibit DNMT3A with a KI range of 9.16–18.85 μM (AdoMet) and 11.37–23.34 μM (poly dI-dC) in biochemical assays . This compound serves as a crucial tool for dissecting DNMT3A-specific functions in gene regulation and disease models, such as acute myeloid leukemia (AML), where it induces apoptosis in cancer cells [1].

The Inadequacy of Generic Substitution: Why DNMT3A-IN-1 Cannot Be Interchanged with Other DNMT Inhibitors


The DNMT family comprises several isoforms with distinct biological roles. Broad-spectrum DNMT inhibitors, such as nucleoside analogs (e.g., decitabine, azacitidine) or pan-DNMT inhibitors (e.g., SGI-1027), often lack isoform selectivity, leading to confounding results in functional studies and increased toxicity in therapeutic contexts [1]. In contrast, Dnmt3A-IN-1 offers a significant advantage through its selectivity for DNMT3A over other isoforms like DNMT1 and DNMT3B. This specificity is critical for dissecting DNMT3A-specific roles in *de novo* methylation and for developing targeted therapies, particularly in DNMT3A-mutated cancers like AML [2]. The quantitative evidence below demonstrates precisely where Dnmt3A-IN-1 provides a verifiable advantage over non-selective or less-selective alternatives, making it an essential tool for precise epigenetic investigation.

Quantitative Differentiation: DNMT3A-IN-1's Verifiable Advantages Over Key Comparators


Head-to-Head Selectivity: DNMT3A-IN-1 vs. Pan-DNMT Inhibitor SGI-1027

Dnmt3A-IN-1 is specifically designed to target DNMT3A, whereas SGI-1027 is a pan-DNMT inhibitor with comparable potency against DNMT1, DNMT3A, and DNMT3B. This difference in selectivity profile is a key differentiator for research applications requiring isoform-specific inhibition [1].

Epigenetics Selectivity Profiling Chemical Probe Validation

Mechanistic Differentiation: Allosteric Inhibition by DNMT3A-IN-1 vs. Active-Site Inhibition by Nucleoside Analogs

Dnmt3A-IN-1 is a non-nucleoside, allosteric inhibitor that binds outside the active site, whereas nucleoside analogs like decitabine and azacitidine incorporate into DNA and trap DNMTs at the active site. This mechanistic difference is a critical differentiator [1].

Epigenetics Mechanism of Action Chemical Tool Selection

Functional Selectivity: DNMT3A-IN-1's Cellular Effects vs. Dual G9a/DNMT Inhibitor CM-272

Dnmt3A-IN-1 induces apoptosis in AML cell lines, a functional outcome consistent with DNMT3A inhibition. CM-272, a dual G9a/DNMT inhibitor, has a different primary target profile (G9a IC50 8 nM, DNMT1 382 nM, DNMT3A 85 nM) and induces a broader cellular response including immunogenic cell death .

Epigenetics Cellular Assays Cancer Biology

Optimal Use Cases for DNMT3A-IN-1 in Scientific and Industrial Research


Dissecting DNMT3A-Specific Functions in *De Novo* DNA Methylation

Dnmt3A-IN-1's selective inhibition of DNMT3A over DNMT1 allows researchers to investigate the specific contributions of DNMT3A to establishing new DNA methylation patterns during development and disease, without interference from the maintenance methyltransferase DNMT1 [1].

Validating DNMT3A as a Target in Acute Myeloid Leukemia (AML) Models

The compound's demonstrated ability to induce apoptosis in AML cell lines makes it a valuable tool for validating DNMT3A as a therapeutic target and for studying the molecular pathways downstream of DNMT3A inhibition in leukemia .

Chemical Probe for Studying Allosteric Modulation of DNMT3A

As a non-nucleoside, allosteric inhibitor, Dnmt3A-IN-1 serves as a critical chemical probe for investigating the structural and functional consequences of allosteric regulation in DNMT3A, which is a distinct mechanism from active-site inhibitors or nucleoside analogs [1].

Biomarker Discovery for DNMT3A-Dependent Cancers

By enabling precise, reversible inhibition of DNMT3A activity, this compound can be used in cellular models to identify gene expression signatures or methylation markers that are specifically dependent on DNMT3A function, aiding in the development of predictive biomarkers for related cancers [1].

Technical Documentation Hub

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29 linked technical documents
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